

# Analytical Methods for Drug Quantification

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## Compound Focus: Radotinib

CAS No.: 926037-48-1

Cat. No.: S547893

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A validated HPLC-MS/MS method is available for determining **radotinib** levels in human plasma, which is crucial for pharmacokinetic (PK) studies and potential therapeutic drug monitoring [1]. This is particularly relevant for investigating interactions that might affect **radotinib**'s plasma concentration.

The table below summarizes the key parameters of this analytical method:

Parameter	Specification
Analytical Technique	High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1]
Internal Standard	Amlodipine [1]
Linear Range	5 – 3,000 ng/mL [1]
Lower Limit of Quantification (LLOQ)	5 ng/mL [1]
Sample Processing	Liquid-liquid extraction with methyl tert-butyl ether (MTBE) [1]
Application	Used in a clinical pharmacokinetic study of orally administered radotinib [1]

## Pre-Clinical & Research Insights on Combinations

While specific drug-drug interaction data is sparse, several studies have explored the effects of combining **radotinib** with other agents, primarily in a research or pre-clinical context. These findings can inform experimental design.

Combination / Context	Observed Effect / Consideration	Relevance to Researchers
<b>Cytarabine (Ara-C)</b>	Synergistically induces mitochondrial-dependent apoptosis and G0/G1 cell cycle arrest in Acute Myeloid Leukemia (AML) cell lines and primary patient samples [2].	Suggests a promising combination for AML therapy; provides a model for studying radotinib's synergistic effects.
<b>Other Tyrosine Kinase Inhibitors (TKIs)</b>	Radotinib's resistance profile against specific BCR-ABL1 mutants is similar to, but slightly less potent than, nilotinib for some mutants (e.g., G250E, E255V) [3].	Critical for selecting sequential therapies and understanding mutation-driven resistance in CML.
<b>General Combination &amp; Salvage Therapy</b>	Explored in combination with interferons or chemotherapy, and for preventing relapse post-stem cell transplantation [4].	Highlights the need to monitor for interactions in complex, multi-drug regimens.

## Researcher Guidance & Experimental Protocols

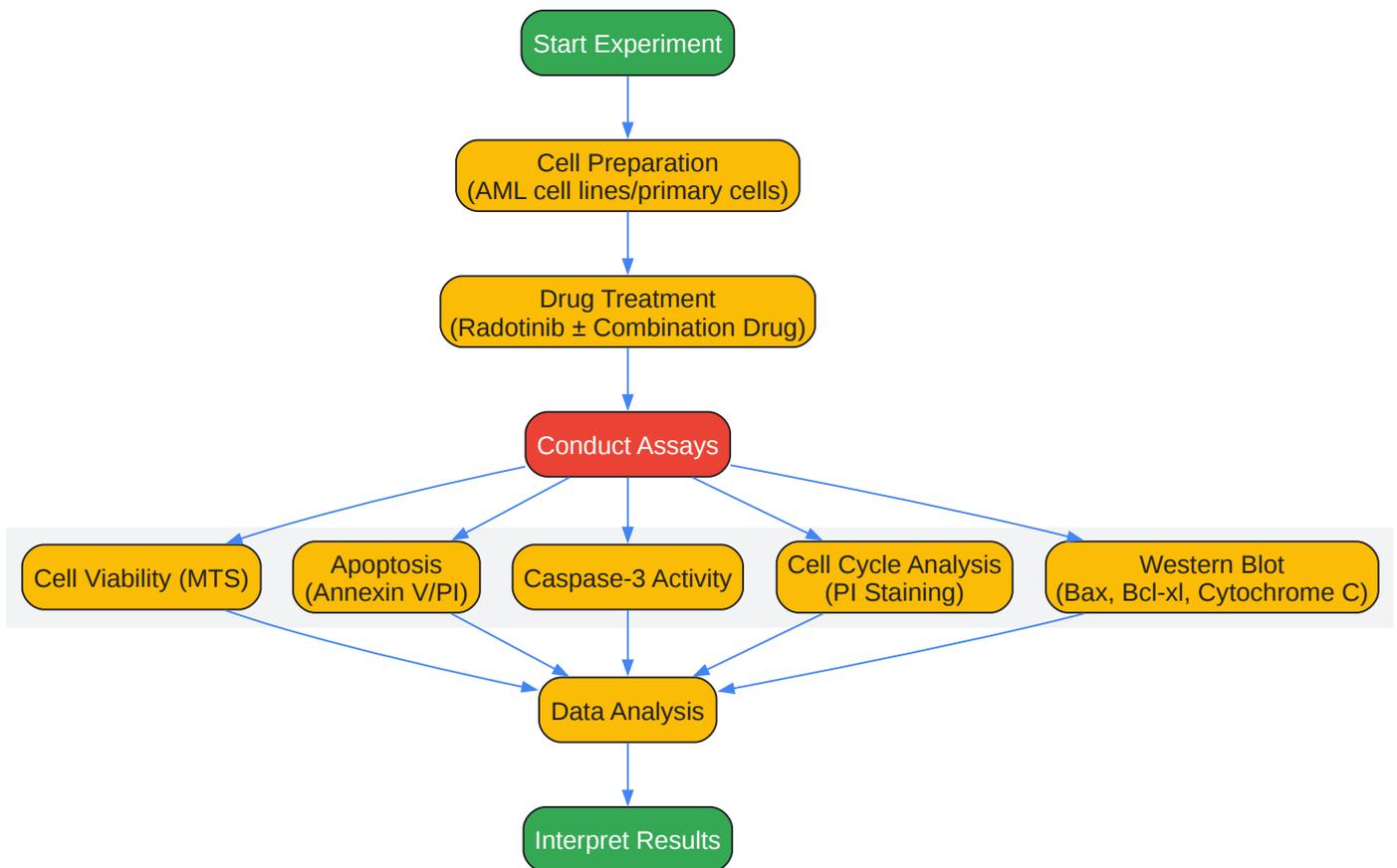
For scientists designing experiments involving **radotinib**, here are key considerations based on current evidence:

- **Focus on PK Interactions:** Given the lack of direct interaction data, a primary research goal should be to establish **radotinib**'s pharmacokinetic profile in your experimental models using the validated HPLC-MS/MS method [1].
- **Mechanistic Synergy Studies:** The protocol for investigating synergistic combinations, as done with Ara-C, can serve as a model. This involves cell viability assays (e.g., CellTiter 96), apoptosis detection (Annexin V staining), caspase-3 activity measurement, and cell cycle analysis [2].
- **Monitor for Known Toxicities:** Clinical trials have noted adverse effects such as **hematologic toxicities (thrombocytopenia, neutropenia), gastrointestinal events, and elevated liver enzymes** [5]. These should be monitored as endpoints in in-vivo studies, as they could be exacerbated by drug interactions.

- **Regulatory Status:** Be aware that as of 2025, **radotinib** is **approved only in South Korea** and not by the U.S. FDA or European EMA [5]. This may impact the availability of the drug for research and the extent of publicly available clinical data.

## Visualizing Experimental Workflow

For research into **radotinib**'s effects and interactions, particularly in cell-based assays, the following workflow outlines a common experimental pathway based on the cited methodologies.



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## References

1. Development and validation of analytical method for the determination... [pmc.ncbi.nlm.nih.gov]
2. enhances cytarabine (Ara-C)-induced acute myeloid... Radotinib [bmccancer.biomedcentral.com]
3. Radotinib is an Effective Inhibitor of Native and Kinase ... [pmc.ncbi.nlm.nih.gov]
4. in the Real World: 5 Uses You&#39;ll Actually See ( Radotinib ) 2025 [linkedin.com]
5. - Wikipedia Radotinib [en.wikipedia.org]

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